molecular formula C15H15FO3 B114065 3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1212220-80-8

3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B114065
CAS No.: 1212220-80-8
M. Wt: 262.28 g/mol
InChI Key: QFCODSIMPXFAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the molecular formula C15H15FO3 and a molecular weight of 262.28 g/mol. This compound features a bicyclic structure, which is a common motif in many bioactive natural products and drug candidates .

Preparation Methods

The synthesis of 3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through various synthetic routes. One notable method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions

Chemical Reactions Analysis

3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The fluorobenzoyl group can enhance binding affinity and specificity through interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar compounds include:

    Camphor: A natural product with a bicyclic structure.

    Sordarins: Bioactive natural products containing a bicyclic core.

    α-Santalol and β-Santalol: Bioactive compounds with a bicyclic structure. 3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3/c16-11-5-3-8(4-6-11)14(17)12-9-1-2-10(7-9)13(12)15(18)19/h3-6,9-10,12-13H,1-2,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCODSIMPXFAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576322
Record name 3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212220-80-8
Record name 3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.